![molecular formula C13H18ClNO2 B1475995 4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol CAS No. 2097992-05-5](/img/structure/B1475995.png)
4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol
Overview
Description
“4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . A recent method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving this compound include catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Pharmaceuticals
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in the synthesis of a wide range of therapeutic agents.
Alkaloids
Piperidine derivatives are also found in many alkaloids . Alkaloids are naturally occurring compounds, mainly from plants, which have pronounced physiological actions on humans.
Synthesis of Various Piperidine Derivatives
The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
Piperidine derivatives are often evaluated for their biological activity as potential drugs . This includes testing for pharmacological activity and assessing their safety profile.
Drug Design
Piperidines are key synthetic fragments for designing drugs . They are often used as a core structure in medicinal chemistry due to their ability to readily form bonds with other atoms, allowing for a high degree of structural diversity.
Multicomponent Reactions
Piperidines are often involved in multicomponent reactions . These are reactions where three or more reactants combine to form a product, where essentially all of the atoms contribute to the newly formed product.
Hydrogenation and Cyclization
Piperidines are often involved in hydrogenation and cyclization reactions . These reactions are key in the synthesis of many pharmaceuticals and biologically active compounds.
Amination
Piperidines are often used in amination reactions . Amination involves the introduction of an amino group to a molecular structure, which is a key step in the synthesis of many pharmaceuticals.
Future Directions
Piperidine-containing compounds play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
properties
IUPAC Name |
4-chloro-2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c14-12-3-4-13(17)11(6-12)8-15-5-1-2-10(7-15)9-16/h3-4,6,10,16-17H,1-2,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPRQICFKCGCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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